molecular formula C28H27NO6S B2456764 methyl 4-[4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-yl]benzoate CAS No. 1358046-68-0

methyl 4-[4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Cat. No.: B2456764
CAS No.: 1358046-68-0
M. Wt: 505.59
InChI Key: RVYBYNKZYBISQF-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxy-1-(4-isopropylphenyl)-5-oxo-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoate ester, and various functional groups such as hydroxyl, isopropyl, and tosyl. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

methyl 4-[4-hydroxy-3-(4-methylphenyl)sulfonyl-5-oxo-1-(4-propan-2-ylphenyl)-2H-pyrrol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO6S/c1-17(2)19-11-13-22(14-12-19)29-24(20-7-9-21(10-8-20)28(32)35-4)26(25(30)27(29)31)36(33,34)23-15-5-18(3)6-16-23/h5-17,24,30H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYBYNKZYBISQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving an aldehyde and an amine, followed by cyclization.

    Introduction of Functional Groups: The hydroxyl, isopropyl, and tosyl groups are introduced through various substitution reactions. For example, the hydroxyl group can be introduced via a hydroxylation reaction, while the isopropyl group can be added through Friedel-Crafts alkylation.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hydroxy-1-(4-isopropylphenyl)-5-oxo-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyrrole ring can be reduced to form an alcohol.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

Methyl 4-(4-hydroxy-1-(4-isopropylphenyl)-5-oxo-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique structure and functional groups.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and tosyl groups may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-hydroxy-1-(4-methylphenyl)-5-oxo-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate: Similar structure but with a methyl group instead of an isopropyl group.

    Methyl 4-(4-hydroxy-1-(4-ethylphenyl)-5-oxo-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

The uniqueness of methyl 4-[4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-yl]benzoate lies in its specific combination of functional groups and the resulting chemical and biological properties

Biological Activity

Methyl 4-[4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure, featuring a pyrrole derivative and various functional groups, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Composition and Structure

The molecular formula of this compound is C23H23NO6C_{23}H_{23}NO_6 with a molecular weight of approximately 409.43 g/mol. The compound includes:

  • Pyrrole ring : Contributes to its biological activity.
  • Benzoate moiety : Enhances stability and reactivity.
  • Hydroxyl and sulfonyl groups : Influence solubility and binding affinity to proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

  • Hydrogen bonding : Facilitates interactions with enzymes and receptors.
  • Hydrophobic interactions : Enhances membrane permeability.
  • Covalent bonding : May lead to irreversible inhibition of target proteins.

These interactions can influence several biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Recent studies indicate that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains using the agar disc-diffusion method.

Bacterial StrainActivity ObservedConcentration Tested
Staphylococcus aureusInhibition observed1 mM
Escherichia coliModerate inhibition1 mM
Pseudomonas aeruginosaLow activity1 mM

These results suggest that the compound may be effective against certain Gram-positive bacteria, although its efficacy against Gram-negative strains appears limited.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. The presence of hydroxyl groups can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. However, detailed studies are necessary to confirm these effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antibacterial Studies : A study demonstrated that similar pyrrole derivatives exhibited significant antibacterial activity against resistant strains of S. aureus and E. coli, indicating a promising avenue for developing new antibiotics .
  • Mechanistic Insights : Research on related compounds has shown that the inhibition of specific enzymes can lead to cell death in pathogenic bacteria. The mechanism often involves disrupting DNA synthesis through reactive intermediates .
  • Pharmacological Potential : Compounds with similar structures have been investigated for their roles in treating inflammatory diseases and infections. The sulfonamide group in particular has been linked to enhanced antimicrobial efficacy .

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